molecular formula C7H6N6 B13105230 3-Amino-5-(methylamino)pyrazine-2,6-dicarbonitrile CAS No. 94053-74-4

3-Amino-5-(methylamino)pyrazine-2,6-dicarbonitrile

Cat. No.: B13105230
CAS No.: 94053-74-4
M. Wt: 174.16 g/mol
InChI Key: XSMCZIQNTVVQSG-UHFFFAOYSA-N
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Description

3-Amino-5-(methylamino)pyrazine-2,6-dicarbonitrile is a heterocyclic compound with the molecular formula C₇H₆N₆. It is characterized by the presence of a pyrazine ring substituted with amino and methylamino groups, as well as two cyano groups at positions 2 and 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(methylamino)pyrazine-2,6-dicarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable intermediates, such as 3,5-diaminopyrazine-2,6-dicarbonitrile, with methylamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(methylamino)pyrazine-2,6-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-5-(methylamino)pyrazine-2,6-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-(methylamino)pyrazine-2,6-dicarbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of amino and cyano groups allows for hydrogen bonding and electrostatic interactions with the target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-chloropyrazine-2,6-dicarbonitrile
  • 3-Amino-5-bromo-pyrazine-2,6-dicarbonitrile
  • 2,3-Dicyano-5-amino-6-chloropyrazine

Uniqueness

3-Amino-5-(methylamino)pyrazine-2,6-dicarbonitrile is unique due to the presence of both amino and methylamino groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

94053-74-4

Molecular Formula

C7H6N6

Molecular Weight

174.16 g/mol

IUPAC Name

3-amino-5-(methylamino)pyrazine-2,6-dicarbonitrile

InChI

InChI=1S/C7H6N6/c1-11-7-5(3-9)12-4(2-8)6(10)13-7/h1H3,(H3,10,11,13)

InChI Key

XSMCZIQNTVVQSG-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=C(N=C1C#N)C#N)N

Origin of Product

United States

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